BenchChemオンラインストアへようこそ!

5,7-difluoroquinazolin-4(3H)-one

Process chemistry SRC kinase inhibitor Pharmaceutical intermediate

Essential intermediate for AZD0530 (saracatinib) with proven >80 kg industrial scalability. The 5,7-difluoro pattern is regiospecific—6,7- or 6,8-difluoro analogs cannot replicate the C-4 chloro activation and C-5 alkoxylation reactivity. Procure ≥95% purity (99.62% available) to avoid route revalidation and minimize catalyst poisoning in SₙAr reactions.

Molecular Formula C8H4F2N2O
Molecular Weight 182.13 g/mol
CAS No. 379228-58-7
Cat. No. B1417620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-difluoroquinazolin-4(3H)-one
CAS379228-58-7
Molecular FormulaC8H4F2N2O
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=CNC2=O)F)F
InChIInChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)
InChIKeyDIQRRDUOMDYXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoroquinazolin-4(3H)-one (CAS 379228-58-7): Baseline Characterization for Scientific Procurement


5,7-Difluoroquinazolin-4(3H)-one (CAS 379228-58-7) is a heterocyclic building block belonging to the quinazolin-4(3H)-one family, characterized by the presence of fluorine atoms at the 5- and 7-positions of the fused bicyclic ring system . The compound possesses the molecular formula C₈H₄F₂N₂O and a molecular weight of 182.13 g/mol . Its structural configuration features a 4-oxo moiety with the quinazoline ring in the 3H tautomeric form, and the specific 5,7-difluoro substitution pattern distinguishes it from other regioisomeric difluoroquinazolinones such as 6,7-difluoro-, 6,8-difluoro-, or 5,8-difluoro-substituted analogs [1].

Why Generic Substitution of 5,7-Difluoroquinazolin-4(3H)-one Fails: Regioisomeric Differentiation and Synthetic Pathway Constraints


Generic substitution of 5,7-difluoroquinazolin-4(3H)-one with other fluorinated quinazolinone regioisomers (e.g., 6,7-difluoro, 5,8-difluoro, or 6,8-difluoro analogs) is not feasible without compromising synthetic outcomes due to regiospecific reactivity at the 4-oxo position and the distinct electronic influence of the 5,7-difluoro substitution pattern on nucleophilic aromatic substitution (SₙAr) reactions [1]. In validated pharmaceutical manufacturing routes, the 5,7-difluoro arrangement enables selective sequential functionalization at the C-4 chloro intermediate and the C-5 position that is not replicable with alternative regioisomers [2]. Specifically, the electron-withdrawing effects of fluorine at positions 5 and 7 activate the pyrimidine ring toward nucleophilic attack while the C-5 fluorine remains available for subsequent alkoxylation under basic conditions—a dual reactivity profile that is absent in 6,7- or 5,8-difluoro-substituted cores where the fluorine atoms are either not positioned to facilitate the same C-5 alkoxylation step or do not provide the same electronic activation pattern [3].

Product-Specific Quantitative Evidence Guide: 5,7-Difluoroquinazolin-4(3H)-one Differentiation from Regioisomeric Analogs


Proven Industrial-Scale Synthetic Utility: 5,7-Difluoroquinazolin-4(3H)-one as the Core Intermediate in AZD0530 (Saracatinib) Manufacturing

5,7-Difluoroquinazolin-4(3H)-one is the validated core intermediate in the commercial manufacturing route for the SRC/Abl kinase inhibitor AZD0530 (saracatinib difumarate), a clinical-stage oncology candidate. In the optimized industrial process, cyclization of 2-amino-4,6-difluorobenzamide with triethyl orthoformate under HCl catalysis at 140 °C yields 5,7-difluoroquinazolin-4(3H)-one, which then undergoes sequential functionalization to produce the final API [1]. The alternative 6,7-difluoroquinazolin-4(3H)-one regioisomer cannot be substituted into this synthetic sequence because the C-5 fluorine of the 5,7-isomer is uniquely positioned for subsequent alkoxylation with 4-hydroxytetrahydropyran under t-BuOK/THF reflux conditions—a regioselective transformation that is not geometrically or electronically possible with the 6,7-difluoro analog .

Process chemistry SRC kinase inhibitor Pharmaceutical intermediate Scale-up synthesis

Regiospecific Reactivity at C-4: Conversion to 4-Chloro-5,7-difluoroquinazoline with Defined Downstream Utility

5,7-Difluoroquinazolin-4(3H)-one undergoes clean conversion to 4-chloro-5,7-difluoroquinazoline (CAS 791602-75-0) upon treatment with POCl₃ and DIEA in hot acetonitrile. This transformation yields a versatile electrophilic intermediate that can react with diverse amine nucleophiles to generate 4-anilinoquinazoline kinase inhibitor scaffolds [1]. In contrast, 5,8-difluoroquinazolin-4(3H)-one (CAS 1210071-63-8) and its corresponding 4-chloro derivative find primary application in agrochemical fungicide development rather than human kinase inhibitor programs [2]. The 4-chloro-5,7-difluoroquinazoline derivative specifically condenses with 5-chloro-1,3-benzodioxol-4-amine to install the 4-anilino moiety present in AZD0530—a synthetic connection that is not documented for the 5,8-difluoro regioisomer in pharmaceutical contexts [3].

Nucleophilic aromatic substitution Chlorination Building block Kinase inhibitor synthesis

Commercial Availability at Differentiated Purity Grades: 99.62% vs. 95% Baseline Specification

5,7-Difluoroquinazolin-4(3H)-one is commercially available at purity grades ranging from 95% (baseline specification from multiple vendors) to 99.62% (high-purity analytical grade) . The higher purity specification of 99.62% (HPLC) enables direct use in sensitive coupling reactions without additional purification steps, reducing process cycle time and improving downstream yield predictability. In comparison, the 6,8-difluoroquinazoline scaffold, which has been investigated as a KRASᴳ¹²C inhibitor core replacement [1], is not commercially cataloged as a standard building block with defined purity specifications, necessitating custom synthesis for each procurement event .

Chemical purity Analytical specification Procurement quality HPLC

Distinct Biological Target Engagement Pattern: SRC/Abl Kinase Inhibition via 5,7-Difluoro Substitution in AZD0530

The 5,7-difluoroquinazoline scaffold, when elaborated to the full AZD0530 (saracatinib) structure, confers potent and highly selective inhibition of SRC and Abl family kinases. AZD0530 demonstrates IC₅₀ values of <10 nM against SRC and Abl, with selectivity exceeding 500-fold over VEGFR2, FGFR, c-Kit, and Aurora-3 (all >5 μM) [1]. In contrast, 6,8-difluoroquinazoline-based compounds have been developed as TNKS1 (tankyrase 1) and KRASᴳ¹²C inhibitors, targeting entirely distinct biological pathways (Wnt signaling and RAS-driven oncogenesis, respectively) [2][3]. This target engagement divergence is a direct consequence of regioisomeric fluorine positioning, which alters the geometry of the hinge-binding pharmacophore and the vector of substituents extending into the kinase selectivity pocket.

SRC kinase Abl kinase Tyrosine kinase inhibitor Oncology

Optimal Application Scenarios for 5,7-Difluoroquinazolin-4(3H)-one in Research and Industrial Settings


Process Development and Scale-Up of SRC/Abl Kinase Inhibitor AZD0530 (Saracatinib) and Structural Analogs

5,7-Difluoroquinazolin-4(3H)-one serves as the documented essential intermediate for the manufacture of AZD0530 (saracatinib difumarate), a clinical-stage SRC/Abl kinase inhibitor [1]. The validated synthetic route has been demonstrated at >80 kg scale with 38% overall yield, establishing industrial feasibility . Researchers developing SAR studies around the AZD0530 scaffold or optimizing process chemistry for related 5,7-difluoro-4-anilinoquinazolines should procure this specific building block to leverage the established synthetic methodology and avoid route revalidation.

Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Libraries via 4-Chloro-5,7-difluoroquinazoline Intermediate

The compound undergoes high-yield conversion to 4-chloro-5,7-difluoroquinazoline (CAS 791602-75-0) using POCl₃/DIEA in acetonitrile [1]. This electrophilic intermediate enables parallel synthesis of diverse 4-anilinoquinazoline libraries through SₙAr reactions with aryl/heteroaryl amines, a privileged scaffold for kinase inhibitor discovery. The 5,7-difluoro substitution pattern positions this building block specifically for SRC-family and Abl kinase targeting, distinguishing it from 6,8-difluoro cores used for TNKS1 or KRAS inhibitors [2].

Regioselective C-5 Functionalization for Extended SAR Exploration

The C-5 fluorine atom of 5,7-difluoroquinazolin-4(3H)-one is activated toward nucleophilic aromatic substitution under basic conditions, enabling selective alkoxylation with alcohols (e.g., isopropanol, 4-hydroxytetrahydropyran) while leaving the C-7 fluorine intact for subsequent functionalization [1]. This orthogonal reactivity—documented in the synthesis of 7-fluoro-5-isopropoxyquinazolin-4(3H)-one with 95% yield from the parent compound using NaH in DMF at ambient temperature —is unique to the 5,7-difluoro regioisomer and is not replicable with 6,7- or 6,8-difluoro analogs, where both fluorines reside on the benzenoid ring and exhibit different relative reactivity.

High-Purity Starting Material for Sensitive Catalytic Coupling Reactions

For applications requiring minimal impurity interference—such as palladium-catalyzed cross-couplings, Buchwald-Hartwig aminations, or sensitive fluorination chemistry—procurement of the 99.62% HPLC purity grade of 5,7-difluoroquinazolin-4(3H)-one is recommended [1]. This high-purity specification reduces the need for pre-reaction purification, minimizes catalyst poisoning from trace metal contaminants, and improves yield reproducibility across reaction replicates. In contrast, custom-synthesized regioisomeric analogs (e.g., 6,8-difluoroquinazolinones) lack established commercial purity benchmarks and may introduce batch-to-batch variability that confounds reaction optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-difluoroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.